(2-Methyloxetan-2-yl)methanol

Description

Historical Context of Oxetane (B1205548) Synthesis and Reactivity in Organic Chemistry

The synthesis of oxetanes, four-membered cyclic ethers, has historically presented a challenge to chemists due to the inherent ring strain of these structures. acs.orgbeilstein-journals.org Early methods often resulted in low yields, limiting their widespread application. A significant breakthrough in oxetane synthesis was the Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, first reported in 1909. wikipedia.orgslideshare.net This reaction, named after Emanuele Paternò and George Büchi, provided a more direct route to the oxetane ring system. wikipedia.orgnih.gov

Over the years, synthetic methodologies have evolved significantly. The Williamson ether synthesis, an intramolecular cyclization of a halohydrin, has become a common and effective method for forming the oxetane ring. acs.orgmdpi.com This approach involves the deprotonation of a 1,3-diol derivative to form an alkoxide, which then displaces a halide on the same molecule to close the ring. mdpi.com More recent advancements include transition metal-catalyzed cycloadditions and ring-expansion reactions of epoxides, further broadening the accessibility of diverse oxetane structures. magtech.com.cnnih.gov

The reactivity of oxetanes is largely dictated by their ring strain, which is comparable to that of epoxides. beilstein-journals.orgnih.gov This strain makes them susceptible to ring-opening reactions with various nucleophiles, a characteristic that has been exploited in organic synthesis to create more complex molecules. acs.orgresearchgate.net The stability of the oxetane ring is heavily influenced by its substitution pattern; for instance, 3,3-disubstituted oxetanes exhibit greater stability. acs.orgnih.gov

The Unique Structural Features of (2-Methyloxetan-2-yl)methanol and its Impact on Reactivity

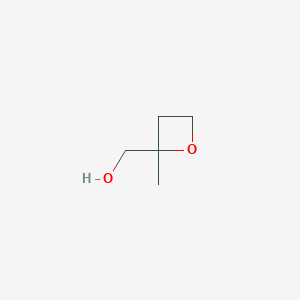

This compound possesses a distinct molecular architecture that underpins its utility as a chemical building block. The core of the molecule is the oxetane ring, a four-membered heterocycle containing an oxygen atom. This ring is not perfectly planar but adopts a puckered conformation to alleviate some of the inherent angle strain. vulcanchem.comillinois.edu The bond angles within the ring deviate significantly from the ideal tetrahedral angle, contributing to its reactivity. beilstein-journals.orgnih.gov

Key structural parameters of the oxetane ring include C-O bond lengths of approximately 1.43 to 1.46 Å and C-C bond lengths around 1.53 to 1.54 Å. acs.orgvulcanchem.com The presence of a methyl group and a hydroxymethyl group at the C2 position introduces a quaternary center, influencing the molecule's steric and electronic properties. This substitution pattern is crucial in directing the outcomes of chemical reactions. For instance, the presence of substituents can affect the puckering of the ring and shield or deshield nearby protons. illinois.edu

The reactivity of this compound is characterized by the susceptibility of the strained oxetane ring to undergo ring-opening reactions. nih.govresearchgate.net These reactions can be initiated by nucleophiles or under acidic conditions. acs.org The presence of the hydroxyl group also provides a handle for further functionalization through reactions such as oxidation or esterification. Computational studies have shown that ring-opening of 2-methyloxetanyl radicals, formed during oxidation processes, is a key reaction pathway. nih.govosti.govacs.org

Overview of Research Trajectories Involving Oxetane-Containing Compounds

The unique properties of the oxetane ring have led to its increasing incorporation into a wide array of molecules, particularly within the realm of medicinal chemistry. acs.orgnih.govnih.gov Oxetanes are often used as bioisosteres for more common functional groups like gem-dimethyl or carbonyl groups. acs.orgnih.gov This substitution can lead to improvements in a compound's physicochemical properties, such as aqueous solubility, metabolic stability, and lipophilicity, without significantly increasing its molecular weight. acs.orgacs.org

Research has demonstrated that the introduction of an oxetane moiety can have a profound and beneficial impact on the "drug-like" properties of a molecule. acs.org For example, oxetane-containing compounds have been investigated as inhibitors for a variety of biological targets, including kinases and enzymes involved in diseases like cancer and viral infections. nih.govnih.gov The three-dimensional nature of the oxetane ring can also help to explore new areas of chemical space and improve the conformational properties of drug candidates. nih.gov

Beyond medicinal chemistry, oxetanes serve as versatile synthetic intermediates. acs.org Their ability to undergo ring-opening reactions provides access to a range of functionalized acyclic molecules that can be used to build more complex structures. acs.org The development of new synthetic methods to create and functionalize oxetanes continues to be an active area of research, driven by the growing demand for these valuable building blocks in various scientific disciplines. rsc.orgimperial.ac.uk

Scope and Objectives of Academic Investigations into this compound

Academic research into this compound and related 2-substituted oxetanes is multifaceted, driven by both fundamental and applied interests. A primary objective is the development of novel and efficient synthetic routes to these compounds. researchgate.netacs.org This includes the exploration of asymmetric syntheses to produce enantiomerically pure versions of this compound, which are crucial for the development of chiral drugs. acs.org

Another key area of investigation is the detailed study of the reactivity of this compound. This involves understanding the mechanisms of its ring-opening reactions under various conditions and with a diverse range of reagents. osti.govthieme-connect.com Computational studies are often employed in conjunction with experimental work to model the potential energy surfaces of these reactions and to predict the formation of different products. nih.govosti.govacs.org

Furthermore, a significant portion of academic research is focused on the application of this compound as a building block in the synthesis of more complex and biologically active molecules. nih.govnih.gov This includes its incorporation into potential drug candidates to evaluate the impact of the oxetane moiety on their pharmacological properties. nih.gov The ultimate goal of these investigations is to expand the synthetic toolbox available to chemists and to unlock the full potential of this compound as a valuable chemical scaffold.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C5H10O2 |

| Molecular Weight | 102.13 g/mol |

| CAS Number | 61266-71-5 |

| PubChem CID | 3898924 |

Source: nih.govambeed.com

Table 2: Common Reactions of this compound

| Reaction Type | Reagents | Product Type |

| Oxidation | Pyridinium (B92312) chlorochromate (PCC) | Aldehyde |

| Ring-Opening | Nucleophiles (e.g., amines, thiols) | Functionalized 1,3-diols |

| Esterification | Carboxylic acid or acyl chloride | Ester |

This table provides a generalized overview of common reaction types.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2-methyloxetan-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-5(4-6)2-3-7-5/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHSBMPDSSWZEPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397841 | |

| Record name | (2-methyloxetan-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61266-71-5 | |

| Record name | (2-methyloxetan-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Methyloxetan 2 Yl Methanol and Its Analogues

Cyclization-Based Approaches to the Oxetane (B1205548) Ring System in (2-Methyloxetan-2-yl)methanol Synthesis

The de novo construction of the oxetane ring is a primary strategy for synthesizing this compound and its analogues. nih.govbeilstein-journals.org This typically involves the formation of a C-O bond to close the four-membered ring.

A prevalent method for forming the oxetane ring is through intramolecular etherification, often a variation of the Williamson ether synthesis. acs.orgmdpi.com This approach generally starts from a 1,3-diol, which is selectively functionalized to create a good leaving group at one hydroxyl position, allowing for nucleophilic attack by the other hydroxyl group to form the cyclic ether. acs.orgmdpi.com

For instance, the synthesis can be initiated from a suitable 1,3-diol. One of the hydroxyl groups is converted into a leaving group, such as a tosylate or a halide. Subsequent treatment with a base facilitates the intramolecular cyclization to yield the oxetane ring. acs.orgmdpi.com A one-pot protocol starting from a diol, involving an Appel reaction to form an iodide followed by base treatment, has been reported for the synthesis of oxetanes. acs.org

A common method for synthesizing this compound involves the acid-catalyzed cyclization of a corresponding 1,3-diol. The reaction is typically facilitated by acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) in a suitable solvent.

Table 1: Intramolecular Etherification for Oxetane Synthesis

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1,3-Diol | 1. Appel reaction (I₂ , PPh₃) 2. Base | Substituted Oxetane | 78-82% | acs.org |

| 1,3-Diol | H₂SO₄ or p-TsOH, refluxing toluene | This compound | 65-75% |

The ring expansion of epoxides presents another viable route to oxetanes. nih.govbeilstein-journals.org This strategy leverages the thermodynamic driving force from the high ring strain of the three-membered epoxide ring. nih.govbeilstein-journals.org The process can involve the intramolecular opening of an epoxide by a tethered nucleophile. acs.org

One approach involves the reaction of an epoxy alcohol. Base-mediated ring opening of cis-epoxides of homoallylic epoxides has been shown to yield oxetanes. acs.org For example, treatment of α-epoxides with tosic acid can yield the desired oxetane motif, a strategy employed in the synthesis of natural products like merrilactone A. acs.org

Another method involves opening an epoxide with a nucleophile that carries a leaving group. For example, epoxides can be opened with a selenomethyllithium reagent, followed by conversion of the resulting hydroxyselenide to a halide, which then cyclizes in the presence of a base to form the oxetane. acs.org

Table 2: Epoxide-Derived Oxetane Synthesis

| Starting Material | Key Transformation | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| cis-Epoxides of homoallylic epoxides | Base-mediated ring opening | KOH | Oxetane | acs.org |

| α-Epoxide | Payne-type rearrangement | Tosic acid, CH₂Cl₂ | Oxetane | acs.org |

| Epoxide | Ring expansion via hydroxyselenide | 1. Selenomethyllithium 2. Conversion to halide 3. Base (KOtBu or MeMgBr) | Oxetane | acs.org |

Intramolecular Etherification Strategies

Ring-Opening Strategies for the Introduction of the Oxetane Moiety into Complex Structures

While the previous section focused on building the oxetane ring, an alternative approach involves using pre-formed oxetane building blocks and introducing them into larger molecules via ring-opening reactions. acs.orgacs.org The inherent ring strain of oxetanes facilitates their opening by various nucleophiles. acs.org

This strategy is particularly useful in medicinal chemistry for incorporating the oxetane unit as a stable motif. acs.org For example, intramolecular ring-opening of oxetane carboxamides with mild nucleophiles like nitrogen heterocycles can occur under metal-free basic conditions. acs.org This allows for the generation of complex molecular architectures in a single step from simple starting materials. acs.org

Furthermore, tandem reactions involving the opening of an oxetane ring have been developed. For instance, a tandem Suzuki coupling/intramolecular oxetane ring-opening has been used to form polycyclic ring systems. acs.org

Stereoselective and Enantioselective Synthesis of this compound

The synthesis of specific stereoisomers of this compound is crucial, especially for pharmaceutical applications where biological activity is often stereospecific. wikipedia.org Enantioselective synthesis aims to produce a single enantiomer, while diastereoselective synthesis targets a specific diastereomer from multiple possibilities. wikipedia.orgmdpi.com

The use of chiral catalysts or reagents is a cornerstone of enantioselective synthesis. wikipedia.org These chiral entities create a chiral environment that favors the formation of one enantiomer over the other.

An early example of enantioselective oxetane synthesis involved the enantioselective reduction of β-halo ketones using a chiral reducing catalyst, followed by a Williamson etherification to form the oxetane ring. acs.org This method has been used to prepare enantioenriched 2-aryl-substituted oxetanes. acs.org

Organocatalysis, which uses small chiral organic molecules as catalysts, has also emerged as a powerful tool. wikipedia.org For example, chiral phosphoric acids have been used to catalyze enantioselective [2+2] photocycloadditions to form cyclobutanes, a strategy that could be adapted for oxetane synthesis. nih.gov

Diastereoselective synthesis is critical when a molecule has multiple chiral centers. The goal is to control the relative stereochemistry of these centers. mdpi.com

In the context of oxetane synthesis, diastereoselectivity can be achieved through various means. For example, the stereocontrolled synthesis of 2,4-substituted oxetanes has been reported starting from syn- and anti-1,3-diols. acs.org Selective functionalization of these diols with inversion of stereochemistry, followed by cyclization, allows for the synthesis of specific diastereomers. acs.org

Ring-opening reactions of epoxides can also be highly diastereoselective. ku.edu The stereochemistry of the starting epoxide can dictate the stereochemistry of the resulting product after intramolecular attack. ku.edu

Table 3: Examples of Stereoselective Oxetane Synthesis

| Method | Key Features | Product Type | Reference |

|---|---|---|---|

| Enantioselective Reduction/Williamson Etherification | Chiral reducing catalyst for β-halo ketones | Enantioenriched 2-aryl-substituted oxetanes | acs.org |

| Stereocontrolled Cyclization of Diols | Starting from stereodefined 1,3-diols | Diastereomerically pure 2,4-substituted oxetanes | acs.org |

| Asymmetric Epoxidation/Ring Expansion | Asymmetric Corey–Chaykovsky epoxidation | Chiral 2,2-disubstituted oxetanes | acs.org |

Chiral Catalyst and Reagent-Mediated Transformations

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, is increasingly being scrutinized through the lens of green chemistry. The focus is on developing more sustainable routes that minimize environmental impact by adhering to the twelve principles of green chemistry. Key areas of improvement include the use of renewable feedstocks, the development of catalytic versus stoichiometric reactions, and the reduction of hazardous waste.

One of the primary green chemistry approaches involves the use of bio-based starting materials. For instance, 1,3-diols, which are precursors for oxetane synthesis via cyclization, can potentially be derived from renewable resources. An improved synthesis for 2-methyloxetane (B110119), a related structure, starts from 1,3-butanediol. researchgate.net The viability of using biomass-derived building blocks for creating oxetane rings has been demonstrated in the synthesis of other complex molecules. beilstein-journals.org

Catalysis plays a pivotal role in the green synthesis of oxetanes. The use of catalysts, particularly in asymmetric synthesis, can lead to high yields and enantioselectivities, reducing the need for chiral separation and wasteful resolving agents. While biocatalysis for chiral oxetane synthesis is still a developing field, it holds significant promise for environmentally benign production routes. researchgate.net Photocatalytic methods, such as those using decatungstate photocatalysis for the selective C-H activation at the 2-position of oxetanes, offer a mild and efficient way to produce 2-substituted oxetanes. researchgate.net This method avoids harsh reagents and can be performed under mild conditions.

The choice of solvents and reagents is another critical aspect. Traditional methods for oxetane synthesis often rely on stoichiometric reagents and volatile organic solvents. For example, the Williamson ether synthesis, a common method for forming the oxetane ring, often uses strong bases and organic solvents. beilstein-journals.orgacs.org Greener alternatives are being explored, such as using water as a solvent or employing solvent-free conditions. Ultrasound-assisted synthesis in an aqueous medium has been shown to be an effective green method for producing related heterocyclic compounds like oxazines, suggesting its potential applicability to oxetane synthesis. researchgate.net

The following table summarizes some green chemistry considerations for different synthetic approaches to oxetane derivatives, which could be applicable to the synthesis of this compound.

| Synthetic Strategy | Starting Materials | Catalyst/Reagent | Green Chemistry Considerations | Potential for this compound |

| Intramolecular Cyclization (Williamson Etherification) | 1,3-Diols | Base (e.g., KOH, NaH) | Use of renewable diols; potential for catalytic base systems; minimizing solvent use. | A primary route, starting from 2-methyl-1,2,4-butanetriol. |

| From Epoxides | Substituted Epoxides | Trimethyloxosulfonium ylide | High atom economy; potential for stereocontrol from chiral epoxides. | A viable route starting from (2-methyloxiran-2-yl)methanol. acs.orgnih.gov |

| Photocatalytic C-H Activation | Oxetane | Decatungstate photocatalyst | Use of light as a "reagent"; mild reaction conditions; high selectivity. | Could be used to introduce the methyl and methanol (B129727) groups onto a pre-formed oxetane ring, though less direct. researchgate.net |

| [2+2] Cycloaddition (Paternò-Büchi) | Carbonyl compound and alkene | Light or Lewis Acid | High atom economy; direct formation of the ring system. | Potentially from the reaction of acetone (B3395972) with formaldehyde, followed by functional group manipulation. wikipedia.org |

Industrial Scale-Up Considerations and Process Optimization for this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges and requires careful process optimization. The inherent ring strain of the oxetane moiety makes it susceptible to ring-opening under certain conditions, particularly acidic ones, which must be managed during large-scale production and purification. wikipedia.orggoogle.com

Process Optimization:

Key parameters for optimization include reaction temperature, pressure, catalyst loading, and reaction time. For cyclization reactions, such as the Williamson etherification, optimizing the base concentration and addition rate is crucial to maximize yield and minimize side reactions. Continuous flow processing is an attractive option for the synthesis of oxetanes as it allows for better control over reaction parameters, improved heat transfer, and enhanced safety, which is particularly important when dealing with strained ring systems.

The choice of catalyst is critical for an efficient industrial process. For catalytic routes, catalyst stability, activity, and ease of separation and recycling are paramount. Heterogeneous catalysts are often preferred for industrial applications due to their straightforward separation from the reaction mixture. For example, in the synthesis of related heterocyclic compounds, recyclable heterogeneous catalysts like Montmorillonite K-10 have been shown to be highly efficient. researchgate.net

Purification:

Purification of the final product is a significant consideration for industrial scale-up. Fractional distillation is a common method for purifying oxetane derivatives. google.com However, the thermal stability of this compound must be considered to prevent degradation. Chromatographic purification, while common in the lab, is often not economically viable for large-scale production unless high-value applications justify the cost. Therefore, developing a process that yields a product of sufficient purity to be purified by distillation or crystallization is a key goal.

Safety and Handling:

The synthesis of oxetanes can involve hazardous reagents, such as strong bases (e.g., sodium hydride) and flammable solvents. google.com On an industrial scale, careful consideration of process safety is essential. This includes proper reactor design for heat management, measures to prevent runaway reactions, and safe handling protocols for all materials. The stability of the oxetane ring itself needs to be considered, as it can be cleaved under acidic conditions. google.com

The table below outlines key considerations for the industrial scale-up of potential synthetic routes to this compound.

| Parameter | Laboratory Scale | Industrial Scale Considerations |

| Reaction Vessel | Glass flask | Stainless steel or glass-lined reactor; Continuous flow reactor |

| Reagent Addition | Manual addition | Controlled addition via pumps; automated process control |

| Temperature Control | Heating mantle, ice bath | Jacketed reactor with heating/cooling fluid; heat exchangers |

| Purification | Silica (B1680970) gel chromatography | Fractional distillation; Crystallization; Extraction |

| Safety | Fume hood | Process hazard analysis (PHA); dedicated safety systems; closed handling systems |

| Process Control | Manual monitoring (TLC, GC) | Online analytics (e.g., in-situ IR, GC-MS); automated feedback loops |

| Throughput | Grams to kilograms | Kilograms to tons |

Patents for the production of other oxetane derivatives highlight the feasibility of large-scale synthesis. For instance, a process for producing fluorinated oxetane derivatives has been developed for industrial application. google.com Similarly, synthetic methods for other complex oxetanes have been scaled up to produce multi-kilogram quantities, demonstrating that with careful process development, the industrial production of this compound is achievable. beilstein-journals.org

Reactivity and Mechanistic Investigations of 2 Methyloxetan 2 Yl Methanol

Oxetane (B1205548) Ring-Opening Reactions of (2-Methyloxetan-2-yl)methanol

The inherent ring strain of the oxetane in this compound, estimated to be around 106 kJ/mol, is the primary driving force for its ring-opening reactions. researchgate.net This strain, arising from distorted bond angles compared to acyclic ethers, makes the ring susceptible to cleavage under various conditions. The reaction pathways are critically dependent on the nature of the reagents and catalysts employed, which dictate the regioselectivity of the ring-opening process.

Under acidic conditions, the ring-opening of an unsymmetrical oxetane like this compound typically proceeds via a mechanism with significant SN1 character. The reaction is initiated by the protonation of the oxetane oxygen atom, which creates a good leaving group. This is followed by the cleavage of the C-O bond to form a transient carbocationic intermediate.

The stability of this carbocation dictates the regiochemical outcome. For this compound, the C2 carbon is tertiary and therefore better able to stabilize a positive charge than the primary C4 carbon. Consequently, the C2-O bond is preferentially cleaved. A weak nucleophile then attacks the more substituted carbon (C2). magtech.com.cn This mechanism is common for oxetanes and other cyclic ethers, where acid catalysis facilitates cleavage at the most substituted carbon to yield the thermodynamically favored product. magtech.com.cnnih.gov For instance, the acid-mediated ring expansion of 2,2-disubstituted azetidines, a related strained heterocycle, proceeds through a similar intermediate carbocation at the substituted position. acs.org

The general mechanism is as follows:

Protonation: The oxetane oxygen is protonated by the acid catalyst.

Carbocation Formation: The C2-O bond breaks, forming a tertiary carbocation at C2.

Nucleophilic Attack: A nucleophile attacks the C2 carbocation, leading to the ring-opened product.

In contrast to acid-catalyzed reactions, base-mediated ring-opening of oxetanes generally follows an SN2 mechanism. magtech.com.cn This pathway involves the direct attack of a strong nucleophile on one of the ring's carbon atoms. Due to steric hindrance at the highly substituted C2 position of this compound, the nucleophile will preferentially attack the less substituted C4 carbon. magtech.com.cn

This regioselectivity is controlled by steric effects, as the SN2 transition state is sensitive to crowding. The reaction results in the cleavage of the C4-O bond and inversion of stereochemistry if the carbon were chiral. While strong bases and nucleophiles are typically required, intramolecular ring-opening reactions of oxetanes bearing suitable functional groups can proceed under surprisingly mild basic conditions. acs.org

The general mechanism is:

Nucleophilic Attack: A strong nucleophile attacks the sterically accessible C4 carbon.

Ring Opening: The C4-O bond cleaves in a concerted step, relieving ring strain and forming an alkoxide intermediate.

Protonation: The resulting alkoxide is protonated during workup to yield the final 1,3-diol derivative.

Nucleophilic ring-opening is a fundamental reaction of oxetanes, encompassing both acid- and base-catalyzed pathways. The outcome is highly dependent on the nucleophile's strength and the reaction conditions. magtech.com.cnwikipedia.org

Strong Nucleophiles (Basic/Neutral Conditions): Strong, often anionic, nucleophiles such as organometallic reagents (e.g., Grignard reagents), amides, and alkoxides react via an SN2 mechanism. They attack the less substituted C4 position of this compound due to steric hindrance at the C2 position. magtech.com.cn

Weak Nucleophiles (Acidic Conditions): Weak nucleophiles, such as water, alcohols, or halides, require acid catalysis to open the oxetane ring. magtech.com.cn As described in section 3.1.1, the reaction proceeds with SN1 character, and the nucleophile attacks the more substituted and electronically stabilized C2 position. magtech.com.cn

The presence of the hydroxymethyl group in this compound could potentially lead to intramolecular nucleophilic attack under certain conditions, although this is less common than intermolecular reactions. Lanthanide triflates have been shown to be effective Lewis acid promoters for the ring-opening of oxetanes with amines, achieving high regioselectivity and yields under mild conditions. utexas.edu

While less common than nucleophilic attack, electrophilic ring-opening of oxetanes is a known process. researchgate.net In these reactions, the oxetane oxygen acts as a Lewis base, attacking a strong electrophile. This can lead to the formation of an oxonium ion, which is then susceptible to subsequent reactions, including rearrangement or attack by a counter-ion, resulting in ring cleavage.

Furthermore, Lewis superacids like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) and tris(pentafluorophenyl)alane (Al(C₆F₅)₃) can catalyze the regioselective isomerization of 2,2-disubstituted oxetanes to homoallylic alcohols. uab.catresearchgate.net This transformation involves the coordination of the Lewis acid to the oxetane oxygen, followed by a ring-opening and rearrangement cascade that ultimately yields the alcohol product. uab.cat These reactions highlight the ability of strong electrophilic catalysts to activate the oxetane ring towards C-O bond cleavage at the more substituted carbon. magtech.com.cnuab.cat

The radical chemistry of oxetanes is particularly relevant in high-temperature environments such as combustion. nih.govosti.govacs.org Alkyl-substituted cyclic ethers are known to be important intermediates in the low-temperature oxidation of hydrocarbons. nih.govosti.gov The reactivity of this compound in a radical environment can be understood by examining studies on 2-methyloxetane (B110119).

Hydrogen abstraction from the 2-methyloxetane ring by a radical species (like Ċl or ȮH) leads to the formation of four distinct 2-methyloxetanyl radical isomers (designated Ṙ). nih.govacs.org These radicals can then undergo unimolecular decomposition through ring-opening or react with molecular oxygen. nih.gov The competition between these pathways is crucial for chemical kinetics modeling of combustion. nih.gov The ring-opening reactions typically involve β-scission of either a C-C or C-O bond, leading to smaller, more stable molecules and radicals. nih.gov

The primary unimolecular decomposition pathways for the main 2-methyloxetanyl radicals are summarized below.

| Radical Isomer | Ring-Opening & Decomposition Pathway | Major Products | Activation Barrier (kcal/mol) |

|---|---|---|---|

| 2-methyloxetan-3-yl (R2) | Ring-opening via C3-O bond scission, followed by internal H-transfer and β-scission. | 1,3-Butadiene + ȮH | 20.5 (initial ring-opening) |

| 2-methyloxetan-3-yl (R2) | Ring-opening followed by methyl loss. | Acrolein + ĊH₃ | 21.6 (initial ring-opening) |

| 2-methyloxetan-2-yl (R3) | Ring-opening via C2-O bond scission, followed by β-scission. | Ethene + Acetyl radical (H₃CĊ=O) | Low-energy pathway |

| (2-ylomethyl)oxetane (R4) | Ring-opening via C-O bond scission, followed by β-scission. | Formaldehyde + Allyl radical | < 30 |

| (2-ylomethyl)oxetane (R4) | Ring-opening via C-C bond scission, followed by β-scission. | Ethene + Vinoxy radical | < 30 |

Data sourced from studies on the unimolecular decomposition of 2-methyloxetanyl radicals. nih.govacs.orgnsf.gov

These radical-initiated processes are complex, often leading to a variety of products including alkenes, carbonyls, and other radicals. osti.govnih.gov The formation of species like performic acid and various dicarbonyls from the subsequent reactions of hydroperoxy-substituted radicals (Q̇OOH) derived from 2-methyloxetane highlights the intricate reaction networks involved in cyclic ether combustion. osti.govosti.gov

Radical-Initiated Ring Opening Processes

Pathways of 2-Methyloxetanylperoxy Radicals

The 2-methyloxetanyl radical, formed from the hydrogen abstraction of 2-methyloxetane, can react with molecular oxygen to produce 2-methyloxetanylperoxy radicals (ROȮ). acs.org These peroxy radicals are key intermediates in low-temperature oxidation and combustion chemistry. nih.gov Their subsequent reactions are complex, involving a competition between unimolecular and bimolecular pathways that significantly influence the radical pool and product distribution. acs.orgacs.org

Unimolecular Reactions: At temperatures below 1000 K, 2-methyloxetanylperoxy radicals can isomerize to form hydroperoxy-substituted carbon-centered radicals (Q̇OOH). nih.gov These Q̇OOH radicals can then undergo several unimolecular reactions:

C–O β-scission: This pathway yields a conjugate alkene and a hydroperoxyl radical (HOȮ). nih.gov

Concerted O–O bond scission and C–O bond formation: This results in the formation of a cyclic ether and a hydroxyl radical (ȮH). nih.gov

Concerted C–C and O–O β-scission: This pathway leads to the formation of carbonyls or alkenes along with a hydroxyl radical. nih.gov

Ring-opening of Q̇OOH radicals: When the radical is on a carbon adjacent to the ether oxygen, ring-opening can produce ketohydroperoxide species, such as performic acid and 2-hydroperoxyacetaldehyde. acs.orgnih.gov These species can introduce additional chain-branching potential. nih.gov Dicarbonyl species like 3-oxobutanal and 2-methylpropanedial are also formed from these pathways. acs.orgnih.gov

Bimolecular Reactions: The primary bimolecular reaction for Q̇OOH radicals involves a second addition of O₂. nih.gov This is a chain-branching pathway that results in a net increase in radical concentration and also produces ketohydroperoxides. nih.gov

| Radical Species | Reaction Type | Key Products | Significance |

|---|---|---|---|

| 2-methyloxetanylperoxy (ROȮ) | Unimolecular Isomerization | Hydroperoxy-substituted carbon-centered radicals (Q̇OOH) | Gateway to multiple subsequent reaction pathways. nih.gov |

| Q̇OOH | Unimolecular Ring-Opening | Ketohydroperoxides (e.g., performic acid), Dicarbonyls (e.g., 3-oxobutanal) | Introduces potential for further chain-branching. acs.orgnih.gov |

| Q̇OOH | Unimolecular Scission | Alkenes, Carbonyls, ȮH, HOȮ | Propagates radical chains. nih.gov |

| Q̇OOH | Bimolecular (with O₂) | Ketohydroperoxides, Net increase in radicals | Major chain-branching pathway. nih.gov |

Functionalization of the Hydroxyl Group in this compound

The primary hydroxyl group in this compound is a versatile functional handle that allows for a wide range of chemical transformations. d-nb.info Its presence enables reactions such as oxidation, reduction of derived functionalities, nucleophilic substitution, esterification, and etherification, making the molecule a useful building block in organic synthesis. acs.org

Oxidation Reactions of the Primary Alcohol

The primary alcohol of this compound can be oxidized to form the corresponding aldehyde or carboxylic acid, depending on the reagents and conditions employed. Standard oxidizing agents used for such transformations on similar oxetane-containing alcohols include pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane for the synthesis of aldehydes. acs.org A patent describing the synthesis of 2,2-dimethyl-3-oxetanone details a step where a primary alcohol on an oxetane ring (Compound VIII) is oxidized to the corresponding ketone (Compound I), demonstrating the feasibility of this transformation on the oxetane scaffold. google.com

Reduction Reactions of Derived Functionalities

Functionalities derived from the hydroxyl group can be subsequently reduced. For instance, if the alcohol is first converted into an ester, this ester group can be reduced back to an alcohol. A synthetic route for a 2,2-dimethyl-3-oxetanone intermediate involves the reduction of an ester (a ketal compound III) to a primary alcohol (compound IV). google.com This reduction is typically achieved using powerful reducing agents. google.com

| Reaction Type | Starting Functionality | Product Functionality | Typical Reagents |

|---|---|---|---|

| Ester Reduction | Ester | Primary Alcohol | Lithium aluminum hydride, Sodium borohydride, Potassium borohydride. google.com |

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group itself is a poor leaving group (OH⁻) and must be converted into a better one to undergo nucleophilic substitution. libretexts.org One common strategy is to perform the reaction in a strong acid (HX), which protonates the alcohol to form an oxonium ion. libretexts.org The resulting water molecule (H₂O) is an excellent leaving group, which can then be displaced by a nucleophile in either an Sₙ1 or Sₙ2 reaction. libretexts.org Primary alcohols typically favor the Sₙ2 mechanism. libretexts.org

Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups. This allows for subsequent substitution by a wide range of nucleophiles under milder, non-acidic conditions. acs.org

Esterification and Etherification Reactions

Esterification: this compound can react with carboxylic acids to form esters. This reaction, known as esterification, is typically catalyzed by a strong acid, such as concentrated sulfuric acid. savemyexams.com The reaction involves heating the alcohol and carboxylic acid together, which produces the ester and a molecule of water. savemyexams.com

Etherification: The formation of ethers from the hydroxyl group can be accomplished through several methods. A classic approach is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Other methods include reactions catalyzed by transition metals or using specific reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) with dimethyl sulfoxide (B87167) in an alcohol solvent to achieve chemoselective etherification. organic-chemistry.org

Sulfonation of the Hydroxyl Group

The hydroxyl group of this compound can be converted into a sulfonate ester by reacting it with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine (B92270). This process, known as sulfonation, yields tosylates or mesylates, respectively. These sulfonate groups are excellent leaving groups in nucleophilic substitution and elimination reactions, making them valuable intermediates in multi-step synthesis. acs.org The existence of compounds like (3-methyloxetan-3-yl)methyl 4-methylbenzenesulfonate (B104242) confirms that this transformation is readily applied to hydroxymethyl-substituted oxetanes. fishersci.co.uk

Reaction Kinetics and Thermodynamics of this compound Transformations

Kinetic and thermodynamic data specifically for transformations of this compound are not extensively documented. However, the thermodynamics of the decomposition of the 2-methyloxetan-2-yl radical (referred to as R3 in computational studies) have been thoroughly investigated. The primary decomposition pathway involves the ring-opening of the tertiary radical, which is a significantly exothermic process. acs.org

The formation of the tertiary peroxy radical (ROO3) from the reaction of the 2-methyloxetan-2-yl radical with molecular oxygen is also thermodynamically favorable, forming a deep potential well of 35.9 kcal/mol relative to the initial reactants (R3 + O₂). acs.org This indicates that in an oxidative environment, the formation of peroxy species is a highly probable event.

The key unimolecular reaction of the 2-methyloxetan-2-yl radical is ring-opening followed by β-scission. This transformation leads to the formation of an acetyl radical and ethene. The barrier height for the initial C–O bond scission in the ring-opening step is a critical kinetic parameter that governs the rate of decomposition. acs.org

Table 1: Calculated Energies for the Decomposition of the 2-Methyloxetan-2-yl Radical

| Reaction Step | Species | Barrier Height (kcal/mol) | Note |

|---|---|---|---|

| Ring-Opening | 2-methyloxetan-2-yl radical (R3) | 21.6 | Leads to the formation of 3-butanone-1-yl radical. |

| β-Scission | 3-butanone-1-yl radical | 13.0 | Yields acetyl radical and ethene. |

This data pertains to the 2-methyloxetan-2-yl radical, providing insight into the reactivity of the core oxetane structure.

Computational Chemistry and Mechanistic Elucidation

Computational chemistry has been instrumental in elucidating the complex reaction mechanisms of oxetane-derived species, particularly in the context of combustion. The insights gained are foundational for understanding the potential transformations of this compound.

Density Functional Theory (DFT) has been the primary tool for mapping the reaction pathways of radicals derived from 2-methyloxetane. For the 2-methyloxetan-2-yl radical, calculations have identified two primary decomposition pathways. The lowest-energy pathway involves ring-opening via C–O bond scission, followed by a β-scission event. This pathway ultimately yields an acetyl radical and an ethene molecule. acs.org A second, much higher energy pathway involving an intramolecular hydrogen shift to produce ketene (B1206846) and an ethyl radical was also identified but is considered less likely due to its high activation barrier. acs.org

These studies typically employ methods like ωB97X-D for geometry optimization, with final stationary point energies calculated at a high level of theory, such as CCSD(T)-F12/cc-pVDZ-F12, to ensure accuracy. acs.org

The analysis of transition states is crucial for understanding reaction barriers and mechanisms. For the 2-methyloxetan-2-yl radical, computational studies have located and characterized the transition states for its key reaction steps. The transition state for the initial ring-opening has a calculated barrier height of 21.6 kcal/mol. Following this, the transition state for the subsequent β-scission of the resulting 3-butanone-1-yl radical has a lower barrier of 13.0 kcal/mol. acs.org In contrast, the transition state for an alternative 1,2-H-shift reaction pathway has a significantly higher barrier of 40 kcal/mol, making this route kinetically unfavorable. acs.org

Computational models have successfully predicted the reactivity and selectivity of 2-methyloxetanyl radicals. For the 2-methyloxetan-2-yl isomer, the calculations predict that the dominant reaction channel is the ring-opening to form a 3-butanone-1-yl radical, which then selectively decomposes via β-scission to form ethene and an acetyl radical. acs.org This selectivity is a direct consequence of the lower energy barriers on this pathway compared to alternatives. The high barrier for the competing H-shift pathway reinforces the prediction that the formation of ketene and an ethyl radical is a minor channel. acs.org

Specific computational studies on the solvent effects on the reaction kinetics of this compound were not found in the search results. However, general principles of chemistry dictate that solvents can significantly influence reaction rates and mechanisms. The polarity and hydrogen-bonding capabilities of a solvent can stabilize or destabilize reactants, products, and transition states, thereby altering activation energies. For instance, polar solvents might accelerate reactions involving polar or ionic transition states. Conversely, highly viscous solvents can decrease reaction rates by slowing the diffusion of reactants.

The concept of a Potential Energy Surface (PES) is fundamental to describing the energy of a system as a function of its atomic coordinates and is essential for understanding reaction mechanisms. chemrxiv.org Detailed potential energy surfaces have been computationally mapped for the unimolecular reactions of the four radical isomers of 2-methyloxetane, including the 2-methyloxetan-2-yl radical. acs.org

These surfaces are generated using high-level ab initio calculations and automated algorithms like KinBot to explore the reaction space. acs.org The PES for the 2-methyloxetan-2-yl radical clearly shows the topography of its decomposition, illustrating the reactant well, the transition states for ring-opening and H-shifts, and the final product channels. The mapping reveals that the pathway leading to ethene and the acetyl radical is the most favorable, as it proceeds through the lowest energy barriers on the surface. acs.org The PES also maps the formation of the tertiary peroxy radical in the presence of O₂, showing a deep well that indicates a stable intermediate. acs.org

Applications of 2 Methyloxetan 2 Yl Methanol in Organic Synthesis and Materials Science

(2-Methyloxetan-2-yl)methanol as a Versatile Building Block in Complex Molecule Synthesis

The inherent ring strain and the presence of a primary alcohol in this compound provide a synthetically useful combination of stability and reactivity. acs.org This allows for its incorporation into a variety of molecular scaffolds, serving as a cornerstone for the synthesis of intricate and functionally diverse molecules.

Synthesis of Spirocyclic Compounds

Spirocyclic compounds, characterized by two rings sharing a single atom, are prevalent in many natural products and biologically active molecules. beilstein-journals.org this compound and its derivatives are valuable precursors for creating spirocyclic oxetanes. These structures are of significant interest due to their three-dimensional nature, which can be advantageous in drug design. rsc.orgwhiterose.ac.uk

One common strategy involves the use of oxetan-3-one, a related compound, in cycloaddition reactions. For instance, 1,3-dipolar cycloaddition reactions using 3-oxetanone (B52913) with α-amino acids can generate novel spirocyclic scaffolds containing the oxetane (B1205548) moiety. whiterose.ac.uk Another approach is the Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl group and an alkene, which has been successfully employed to synthesize functionalized spirocyclic oxetanes. rsc.org The synthesis of spirocyclic systems can also be achieved through multi-component reactions, such as the copper-catalyzed four-component domino reaction of amino alcohols, formaldehyde, 3-oxetanone, and alkynes to yield 3-oxetanone-derived spirocycles. mdpi.com

The table below summarizes selected examples of synthetic methods for spirocyclic compounds utilizing oxetane derivatives.

| Reaction Type | Reactants | Product Type | Reference |

| 1,3-Dipolar Cycloaddition | 3-Oxetanone, α-amino acids, N-phenylmaleimide | Spirocyclic oxetane-pyrrolidines | whiterose.ac.uk |

| Paternò–Büchi Reaction | Cyclic ketones, Maleic acid derivatives | Functionalized spirocyclic oxetanes | rsc.org |

| Four-Component Domino Reaction | Amino alcohols, Formaldehyde, 3-Oxetanone, Alkynes | 3-Oxetanone-derived spirocycles | mdpi.com |

| Oxidative Cyclization | o-Cycloalkylaminoacetanilides derived from spirocyclic oxetanes | Spiro[oxetane-3,3'-pyrido[1,2-a]benzimidazole] | nih.gov |

Construction of Fused and Bridged Ring Systems

The reactivity of the oxetane ring in this compound can be harnessed to construct more complex fused and bridged ring systems. While specific examples detailing the direct use of this compound for these systems are not extensively documented in the provided context, the general reactivity of oxetanes suggests their utility in such transformations. Fused oxetanes can be prepared from tertiary alcohols and 1,2-substituted bromohydrins. acs.org The synthesis of a spirocyclic oxetane fused to a benzimidazole (B57391) ring system has been reported, showcasing the potential for creating complex, multi-ring structures. nih.gov

Incorporation into Heterocyclic Architectures

This compound and related oxetane building blocks are frequently incorporated into a wide array of heterocyclic architectures. The polarity and three-dimensional nature of the oxetane ring can significantly influence the properties of the resulting heterocyclic compounds. nih.govacs.org

A notable application is the synthesis of oxetane-containing pyridines. For example, lithiation of 3-(2-methyloxetan-2-yl)pyridine at the C4 position allows for the introduction of various electrophiles, leading to a range of functionalized pyridine (B92270) derivatives. acs.org Additionally, spirocyclic oxetanes have been fused to heterocyclic systems like benzimidazoles. nih.gov The synthesis of novel spirocyclic analogues of the diketopiperazine nucleus containing an oxetane moiety has also been achieved through a two-step sequence involving a conjugate addition of chiral α-amino esters to nitroalkenes derived from oxetan-3-one. thieme-connect.com

Role in Medicinal Chemistry and Pharmaceutical Intermediates

The oxetane motif has garnered considerable attention in medicinal chemistry due to its favorable physicochemical properties. acs.orgacs.org It is often used as a bioisostere for other common functional groups, such as gem-dimethyl or carbonyl groups, to improve drug-like properties. nih.gov

Precursor to Active Pharmaceutical Ingredients (APIs)

This compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). acs.org The oxetane unit can be introduced into a drug candidate to enhance properties like aqueous solubility, metabolic stability, and lipophilicity. acs.orgacs.org For instance, replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000 and often reduces the rate of metabolic degradation. acs.org The stability of the oxetane ring, particularly with 3,3-disubstitution, makes it a robust component in drug molecules. nih.govrsc.org

Design of Drug Candidates with Oxetane Moieties

The incorporation of oxetane moieties, derived from precursors like this compound, is a modern strategy in drug design. nih.govacs.org The small, polar nature of the oxetane ring can improve a compound's "drug-like" properties, particularly solubility, and can offer advantages in terms of intellectual property. acs.org The oxetane scaffold has appeared in numerous medicinal chemistry campaigns, with the motif contributing to enhanced solubility, metabolic stability, permeability, and providing a better conformational fit into target protein pockets. acs.org A well-known example of a biologically active natural product containing an oxetane ring is paclitaxel (B517696) (Taxol), used in cancer chemotherapy. acs.org

The table below highlights the impact of incorporating an oxetane moiety on the physicochemical properties of drug candidates.

| Property | Impact of Oxetane Incorporation | Reference |

| Aqueous Solubility | Generally increased | acs.orgacs.org |

| Metabolic Stability | Often improved | acs.orgacs.orgacs.org |

| Lipophilicity (LogD) | Can be reduced | acs.org |

| Conformational Preference | Can provide a better fit into target pockets | acs.org |

| Basicity of Proximal Amines | Can be influenced | acs.org |

Applications in Agrochemical Synthesis

The incorporation of small, strained ring systems like oxetanes into bioactive molecules is a recognized strategy in medicinal and agrochemical research. researchgate.netnih.gov These rings can impart favorable physicochemical properties, such as improved solubility and metabolic stability. While specific, published syntheses of commercial agrochemicals using this compound as a key intermediate are not extensively documented, the compound is noted by chemical suppliers for its potential use in the agrochemical sector. Current time information in Bangalore, IN.

The utility of the oxetane motif is evident in the broader field, where related structures serve as important synthetic intermediates. ontosight.ai The this compound molecule offers two key points for chemical modification: the nucleophilic hydroxyl group and the electrophilic oxetane ring. The hydroxyl group can be used to connect the molecule to a larger scaffold, while the oxetane ring can be opened at a later stage to introduce further functionality or to act as a rigid spacer. This dual reactivity makes it a plausible building block for creating novel pesticides and herbicides, where complex molecular architectures are often required. researchgate.net

Polymer Science and Material Science Applications

The significant ring strain of the oxetane ring makes it susceptible to cationic ring-opening polymerization (CROP), forming polyether chains. This reactivity is the foundation for its applications in polymer and materials science. While oxetanes substituted at the 3-position are known to be highly reactive in CROP, it has been noted that oxetanes with substituents at the 2-position, such as this compound, generally exhibit lower polymerization reactivity. google.com Furthermore, 2,2-disubstituted oxetanes can undergo Lewis acid-catalyzed isomerization to form homoallylic alcohols as a competing reaction, although substantial polymerization is often observed as a side product under these conditions. researchgate.netnih.gov

This compound is classified as a monomer for polymer science applications. researchgate.net Its primary alcohol group allows it to act not only as a monomer that can be polymerized through its oxetane ring but also as an initiator for other types of polymerizations, such as the ring-opening of lactones or lactides.

In cationic ring-opening polymerization (CROP), a cationic initiator activates the oxygen atom of the oxetane ring, making the ring susceptible to nucleophilic attack by another monomer unit. This process propagates to form a polyether backbone. The general reactivity trend for oxetane polymerization is influenced by the substitution pattern on the ring.

| Substitution Pattern | Polymerization Reactivity | Competing Reactions | Reference |

| 3,3-Disubstituted | High | Low | google.com |

| 3-Monosubstituted | Moderate to High | Low | google.com |

| 2,2-Disubstituted | Sluggish / Low | Isomerization | google.comresearchgate.netnih.gov |

| Unsubstituted | Moderate | Low | google.com |

Despite the lower reactivity, the polymerization of 2,2-disubstituted oxetanes can occur, particularly with certain catalysts, leading to the formation of polyethers. researchgate.net The resulting polymer from this compound would feature a polyether backbone with a pendant primary alcohol at each repeating unit.

The presence of the primary hydroxyl group makes this compound an intrinsically functional monomer. When polymerized, it yields a functional polyether, specifically a polyol, where each monomer unit provides a site for further chemical modification. This is a powerful strategy for creating polymers with tailored properties. ucl.ac.uk

These pendant hydroxyl groups can be used in a variety of post-polymerization modification reactions, such as:

Esterification or Etherification: To attach different functional groups, altering the polymer's solubility, thermal properties, or refractive index.

Cross-linking: To form a three-dimensional network, as discussed in the next section.

Grafting: To initiate the growth of other polymer chains, creating graft copolymers.

While specific research has more frequently highlighted the use of the isomer (3-methyloxetan-3-yl)methanol for creating functional polymers for applications like OLEDs, the same chemical principles apply to the 2-methyl isomer. tandfonline.com

A key application for oxetane-containing polymers is in the engineering of materials that can be cross-linked on demand. sapub.org The oxetane rings incorporated as pendant groups along a polymer chain are stable under many conditions but can be readily opened by cationic initiators, such as photoacid generators (PAGs).

The general process for engineering materials using this strategy is as follows:

Synthesis of a Precursor Polymer: A linear or branched polymer is synthesized containing pendant oxetane rings. This can be achieved by polymerizing an oxetane-functionalized monomer.

Formulation: The precursor polymer is mixed with a photoacid generator and processed into a desired form, such as a thin film or coating.

Cross-linking (Curing): Upon exposure to UV light, the PAG releases a strong acid, which catalyzes the ring-opening of the pendant oxetane rings. The opened rings react with each other or with other functional groups, forming a highly cross-linked, insoluble, and infusible network. ulisboa.pt

| Property | Before Cross-linking | After Cross-linking | Reference |

| Solubility | Soluble in organic solvents | Insoluble | sapub.org |

| Thermal Stability | Lower | Significantly Higher | tandfonline.com |

| Mechanical Strength | Lower (Thermoplastic) | Higher (Thermoset) | sapub.org |

| Chemical Resistance | Lower | Higher | sapub.org |

Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Techniques for Structural Elucidation

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of (2-Methyloxetan-2-yl)methanol. Both ¹H and ¹³C NMR spectra provide unique signals corresponding to the different chemical environments of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the methyl, methylene (B1212753), and hydroxyl protons. Based on data from closely related structures, the anticipated chemical shifts (δ) are:

A singlet for the methyl group (CH₃) protons.

Multiplets for the two sets of methylene protons (CH₂) within the oxetane (B1205548) ring, showing characteristic splitting patterns due to their diastereotopic nature.

Signals for the hydroxymethyl (CH₂OH) protons.

A broad singlet for the hydroxyl (-OH) proton, which can be confirmed by a D₂O exchange experiment where the peak disappears. docbrown.info

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the non-equivalent carbon atoms. For this compound, five distinct signals are expected. Analysis of related compounds, such as 3-(2-methyloxetan-2-yl)pyridine derivatives, helps predict the chemical shifts. rsc.org The quaternary carbon of the oxetane ring bonded to the methyl and hydroxymethyl groups is typically observed further downfield. rsc.orglibretexts.org

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~1.3-1.8 | Singlet | CH ₃ |

| ¹H | ~2.5-2.9 | Multiplet | Oxetane CH ₂ |

| ¹H | ~4.4-4.7 | Multiplet | Oxetane CH ₂ |

| ¹H | ~3.5-3.7 | Singlet/Doublet | CH ₂OH |

| ¹H | Variable | Broad Singlet | OH |

| ¹³C | ~20-30 | Quartet | C H₃ |

| ¹³C | ~30-40 | Triplet | Oxetane C H₂ |

| ¹³C | ~65-75 | Triplet | Oxetane C H₂ |

| ¹³C | ~70-80 | Triplet | C H₂OH |

| ¹³C | ~80-90 | Singlet | C (CH₃)(CH₂OH) |

Note: Predicted values are based on analysis of similar structures and general NMR principles. Actual values may vary depending on solvent and experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. nih.gov For this compound, the key functional groups are the hydroxyl group (-OH) and the cyclic ether (oxetane ring).

The IR spectrum is expected to exhibit the following characteristic absorption bands:

A strong, broad absorption in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The broadening is a result of intermolecular hydrogen bonding. docbrown.info

Absorptions in the 2850-3000 cm⁻¹ range due to C-H stretching vibrations of the methyl and methylene groups. rsc.org

A distinct, strong absorption band around 960-980 cm⁻¹ corresponding to the C-O-C stretching of the strained oxetane ring. rsc.org

A C-O stretching vibration for the primary alcohol group, typically found in the 1000-1100 cm⁻¹ region. rsc.orgnih.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 | Strong, Broad |

| Alkyl (C-H) | C-H Stretch | 2850-3000 | Medium to Strong |

| Oxetane (C-O-C) | Ring Stretch | ~960-980 | Strong |

| Primary Alcohol (C-O) | C-O Stretch | ~1050 | Strong |

Note: These are typical ranges and the exact position of the peaks can be influenced by the molecular environment.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of the compound. For derivatives of this compound, HRMS using electrospray ionization (ESI+) has been successfully used to confirm their elemental composition by comparing the calculated mass for the protonated molecule [M+H]⁺ with the experimentally found value. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is well-suited for the analysis of volatile compounds like this compound. In research involving related oxetane-containing pyridines, GC-MS has been employed for analytical purposes, indicating its utility for separating and identifying such compounds. rsc.org The resulting mass spectrum would show a molecular ion peak and various fragment ions, which can help in confirming the structure.

Infrared (IR) Spectroscopy

Chromatographic Separation and Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures, byproducts, and starting materials, as well as for quantifying its purity.

Gas chromatography is a common technique for separating and analyzing volatile compounds that can be vaporized without decomposition. peerj.com Given its likely volatility, this compound is an ideal candidate for GC analysis. The technique is frequently used for purity assessment and quantification. In research, GC coupled with a Flame Ionization Detector (FID) or a mass spectrometer is standard for analyzing similar small alcohol molecules. researchgate.netbrjac.com.br The choice of a suitable capillary column, such as one with a polar stationary phase (e.g., a wax-type column like Carbowax), is critical for achieving good separation of polar analytes like alcohols. peerj.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds in a mixture. damascusuniversity.edu.sy While this compound lacks a strong UV chromophore, making detection by standard UV-Vis detectors challenging, it can be effectively analyzed using other detectors. Commercial suppliers indicate that HPLC methods are available for this compound. ambeed.combldpharm.com For small, polar molecules without UV absorbance, a Refractive Index (RI) detector is a common choice. damascusuniversity.edu.sy Alternatively, derivatization with a UV-active agent could be employed. The separation would typically be performed using a normal-phase column or a specialized column designed for polar analytes, such as a cation exchanger column, which has been shown to be effective for separating methanol (B129727) and related compounds. damascusuniversity.edu.sy

Column Chromatography for Purification

Column chromatography is a fundamental and widely utilized purification technique in organic chemistry for isolating desired compounds from a mixture. orgchemboulder.comchromtech.com The principle of this method relies on the differential affinities of the components in a mixture for a stationary phase and a mobile phase. chromtech.com When the mobile phase, a liquid solvent, moves through the stationary phase packed in a vertical column, the individual components separate based on their distinct interactions, allowing for their isolation. orgchemboulder.com This technique is frequently mentioned in the synthesis of oxetane derivatives as a crucial step for purification. google.comchemrxiv.org

In the context of research involving this compound and its derivatives, column chromatography is a standard method for purification following a chemical reaction. google.comresearchgate.netrsc.org The choice of the stationary and mobile phases is critical for achieving effective separation. orgchemboulder.com

Stationary Phase: The most common stationary phase used for the purification of oxetane-containing compounds is silica (B1680970) gel (SiO₂). orgchemboulder.comchemrxiv.orgresearchgate.netrsc.org Silica gel is a porous, granular form of silicon dioxide that is effective for separating compounds based on polarity. orgchemboulder.comchromtech.com Research articles consistently report the use of silica gel for the column chromatography of compounds featuring the (2-methyloxetan-2-yl) group. researchgate.netrsc.org

Mobile Phase (Eluent): The mobile phase, or eluent, is the solvent or mixture of solvents that flows through the column. orgchemboulder.com The polarity of the eluent is a key parameter that is often adjusted to control the separation. orgchemboulder.com For the purification of various pyridine (B92270) derivatives bearing a (2-methyloxetan-2-yl) unit, researchers have employed solvent systems primarily composed of petroleum ether and ethyl acetate (B1210297) (EtOAc). researchgate.netrsc.org The ratio of these solvents is varied to effectively elute the target compounds from the silica gel column. researchgate.netrsc.org For instance, different ratios such as 80/20, 70/30, and 50/50 of petroleum ether to ethyl acetate have been successfully used to isolate specific derivatives in high purity. researchgate.netrsc.org

Detailed findings from synthetic studies provide specific examples of the application of column chromatography in purifying compounds structurally related to this compound. The following table summarizes the chromatographic conditions used in the purification of several (2-methyloxetan-2-yl)pyridine derivatives.

Table 1: Examples of Column Chromatography Conditions for the Purification of (2-Methyloxetan-2-yl) Derivatives

| Compound Name | Stationary Phase | Mobile Phase (Eluent) | Reference |

|---|---|---|---|

| 4-chloro-3-(2-methyloxetan-2-yl)pyridine | Silica Gel | Petroleum Ether/EtOAc = 80/20 | researchgate.net |

| 4-iodo-3-(2-methyloxetan-2-yl)pyridine | Silica Gel | n-hexanes/Et₂O = 20/80 | researchgate.net |

| 3-(2-methyloxetan-2-yl)isonicotinaldehyde | Silica Gel | Petroleum Ether/EtOAc = 50/50 | rsc.org |

| Ethyl 3-(2-methyloxetan-2-yl)isonicotinate | Silica Gel | Petroleum Ether/EtOAc = 50/50 | rsc.org |

The successful isolation of these compounds, confirmed by analytical methods like NMR spectroscopy, underscores the efficacy of column chromatography as a purification tool in oxetane chemistry. researchgate.netrsc.org The technique allows for the removal of unreacted starting materials, reagents, and byproducts, yielding the desired pure compound for further characterization and use. google.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-chloro-3-(2-methyloxetan-2-yl)pyridine |

| 4-iodo-3-(2-methyloxetan-2-yl)pyridine |

| 3-(2-methyloxetan-2-yl)isonicotinaldehyde |

| Ethyl 3-(2-methyloxetan-2-yl)isonicotinate |

| (4-chlorophenyl)(3-(2-methyloxetan-2-yl)pyridin-4-yl)methanol |

| Silica Gel (Silicon Dioxide) |

| Petroleum Ether |

| Ethyl Acetate (EtOAc) |

| n-hexanes |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for (2-Methyloxetan-2-yl)methanol Transformations

The reactivity of the oxetane (B1205548) ring in this compound is a fertile ground for the development of new catalytic systems. The primary focus in this area is on achieving selective transformations, particularly ring-opening reactions, that can be controlled to yield specific products.

Lewis acid catalysis is a prominent avenue for activating the oxetane ring towards nucleophilic attack. Future research will likely focus on the design of more sophisticated Lewis acids that can offer enhanced chemo- and regioselectivity. For instance, chiral Lewis acids could be employed to achieve enantioselective ring-opening with various nucleophiles, a critical step for the synthesis of complex, non-racemic molecules. The gem-dimethyl substitution in this compound is expected to sterically hinder attack at the C2 position, thus favoring nucleophilic addition at the less substituted C4 position.

Transition metal catalysis offers a complementary approach. Catalysts based on metals like palladium, rhodium, and iridium could mediate novel cycloaddition and rearrangement reactions of the oxetane ring. Photocatalysis, particularly visible-light-mediated energy transfer, is another emerging area. This approach could enable the generation of radical intermediates from this compound, leading to C-H functionalization at the relatively unactivated C3 position or novel ring-opening pathways.

A key challenge and area of focus will be the development of catalysts that can differentiate between the hydroxyl group and the oxetane ether oxygen, allowing for selective activation and transformation of one functionality in the presence of the other.

Table 1: Potential Catalytic Transformations of this compound

| Catalyst Type | Potential Transformation | Expected Outcome |

| Chiral Lewis Acids | Enantioselective Ring-Opening | Synthesis of enantiomerically enriched 1,4-diols |

| Transition Metals (e.g., Pd, Rh) | Isomerization/Rearrangement | Formation of substituted tetrahydrofurans or other ring systems |

| Photocatalysts | C-H Functionalization | Introduction of new functional groups at the C3 position |

| Earth-Abundant Metal Catalysts | Ring-Opening Polymerization | Creation of novel polyethers with pendant functional groups |

Exploration of New Reactivity Modes and Pericyclic Reactions

Beyond catalytic ring-opening, the strained nature of the oxetane ring in this compound makes it a candidate for exploring unconventional reactivity, including pericyclic reactions. While less common than for other strained rings like cyclopropanes, the potential for oxetanes to participate in cycloaddition reactions is an area ripe for investigation.

For example, [3+2] cycloadditions with dipolarophiles could be envisioned, where the oxetane acts as the three-atom component after initial ring activation. The development of new reagents and reaction conditions that promote such transformations would significantly expand the synthetic utility of this compound.

Another avenue of exploration is the study of its thermal and photochemical reactivity. Under high temperatures or upon photochemical excitation, the oxetane ring could undergo cleavage to form diradical or zwitterionic intermediates, which could then be trapped intramolecularly by the pendant hydroxyl group or intermolecularly with other reagents. Understanding and controlling these high-energy transformations could lead to the discovery of novel skeletal rearrangements and the synthesis of unique molecular architectures.

Advanced Applications in Supramolecular Chemistry and Nanotechnology

The rigid and polar nature of the oxetane ring, combined with the hydrogen-bonding capability of the hydroxyl group, makes this compound an intriguing building block for supramolecular chemistry and nanotechnology.

In supramolecular chemistry, the molecule could be used to construct discrete, well-defined assemblies. The hydroxyl group can act as a hydrogen bond donor and acceptor, directing the formation of supramolecular polymers or discrete cages through self-assembly. The oxetane ring itself can participate in non-covalent interactions, such as dipole-dipole and lone pair-π interactions, further influencing the structure and stability of the resulting assemblies.

In the realm of nanotechnology, this compound could be used to functionalize the surface of nanoparticles. The hydroxyl group provides a convenient anchor point for attaching the molecule to metal or metal oxide surfaces. The presence of the oxetane ring on the nanoparticle surface could then be used to alter its properties, such as solubility and dispersibility, or to provide a reactive handle for subsequent covalent modification or for initiating ring-opening polymerization from the surface to create polymer-grafted nanoparticles.

Bio-inspired Synthesis and Biocatalysis for Oxetane Derivatives

Nature has developed enzymatic machinery to synthesize and modify complex molecules with high precision. Bio-inspired synthesis and biocatalysis represent a promising frontier for the chemistry of this compound and other oxetane derivatives. While the biocatalytic synthesis of chiral oxetanes is still relatively rare, some enzymes have shown activity towards these strained rings.

For instance, epoxide hydrolases have been reported to exhibit hydrolytic activity against oxetanes, suggesting that enzyme screening and directed evolution could yield biocatalysts capable of selectively opening the oxetane ring of this compound. This could provide a green and highly selective alternative to traditional chemical methods.

Furthermore, the biosynthesis of oxetanocin A, a natural product with potent biological activity, involves a radical S-adenosylmethionine (SAM) enzyme, OxsB, which catalyzes a complex ring contraction. The study of such enzymes could inspire the development of new synthetic strategies or the engineering of these enzymes to accept this compound as a substrate for further derivatization. Lipases could also be employed for the kinetic resolution of the racemic mixture of this compound through enantioselective acylation of the primary alcohol, providing access to enantiomerically pure starting materials.

Table 2: Potential Biocatalytic Reactions for this compound

| Enzyme Class | Potential Reaction | Potential Product |

| Lipases/Esterases | Enantioselective Acylation | Enantiomerically enriched this compound and its ester |

| Epoxide Hydrolases | Enantioselective Hydrolysis | Chiral 1,4-diols |

| Engineered Oxidoreductases | Selective Oxidation of the Alcohol | (2-Methyloxetan-2-yl)carbaldehyde |

| Engineered SAM enzymes | Ring Modification/Functionalization | Novel functionalized oxetane derivatives |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction for this compound Chemistry

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. For a molecule like this compound, where the interplay of different functional groups and ring strain can lead to complex reactivity, AI and ML can be particularly valuable.

ML models can be trained on existing datasets of reactions involving strained rings to predict the outcomes of new reactions of this compound. For example, these models could predict the regioselectivity of ring-opening reactions with a high degree of accuracy, saving significant experimental time and resources. AI could also be used to suggest optimal reaction conditions, including the choice of catalyst, solvent, and temperature, to achieve a desired transformation.

Furthermore, generative AI models could be employed to design novel oxetane-containing molecules with specific desired properties, starting from the this compound scaffold. By learning the structure-activity relationships from large chemical databases, these models can propose new derivatives with enhanced biological activity, improved material properties, or other desirable characteristics. The integration of AI and ML will undoubtedly accelerate the pace of discovery in the field of oxetane chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.